molecular formula C24H17N3O6 B610380 4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid CAS No. 1237744-13-6

4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid

Katalognummer B610380
CAS-Nummer: 1237744-13-6
Molekulargewicht: 443.42
InChI-Schlüssel: GNLVJIICVWDSNI-LFYBBSHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

QNZ 46 is an antagonist of NR2C- and NR2D-subunit containing NMDA receptors (IC50s = 6 and 3 µM, respectively, for receptors expressed in Xenopus oocytes). It is selective for NR2C- and NR2D-subunit containing NMDA receptors over receptors containing NR2A and NR2B subunits as well as over the AMPA receptor GluR1 (IC50s = 229, >300, and >300 µM, respectively). QNZ 46 acts in a noncompetitive and voltage-independent fashion that requires glutamate but not glycine binding for its activity.
QNZ46 is a NMDA receptor antagonist. QNZ46 inhibits NMDA receptor function in a noncompetitive and voltage-independent manner by an unconventional mechanism that requires binding of glutamate to the GluN2 subunit, but not glycine binding to the GluN1 subunit. QNZ46 could provide an opportunity for the development of pharmacological tools and therapeutic agents that target NMDA receptors at a new site and modulate function by a novel mechanism. NMDA receptors are ionotropic glutamate receptors that mediate excitatory synaptic transmission and have been implicated in several neurological diseases.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

QNZ46 is known to be a non-competitive antagonist of GluN2C/GluN2D-containing NMDA receptors . This means it can inhibit these receptors, which play a crucial role in neural communication and synaptic plasticity. Its potential applications in neuropharmacology could include the development of new treatments for neurological disorders where these receptors are implicated.

Drug Development

The compound’s unique properties make it a potential candidate for drug development. For instance, its ability to selectively bind to GluN2C/GluN2D subunits of NMDA receptors could be leveraged to develop drugs with fewer side effects compared to non-selective NMDA receptor antagonists.

Neurological Disorder Research

Given its role as a GluN2C/GluN2D-selective NMDA receptor antagonist , QNZ46 could be used in research into neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, where abnormal NMDA receptor function is often observed.

Pain Management

NMDA receptors have been implicated in the transmission of pain signals in the nervous system. As an antagonist of these receptors, QNZ46 could potentially be used in the research and development of new pain management therapies .

Neuroprotection Research

NMDA receptors are involved in excitotoxicity, a process that can lead to neuronal damage or death. By inhibiting these receptors, QNZ46 could potentially offer neuroprotective effects, making it a valuable tool in neuroprotection research .

Addiction Research

NMDA receptors have been implicated in addiction, particularly in the context of drug withdrawal and relapse. QNZ46’s ability to inhibit these receptors could make it a useful tool in addiction research .

Eigenschaften

IUPAC Name

4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLVJIICVWDSNI-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(6-Methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid

CAS RN

1237744-13-6
Record name 1237744-13-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.